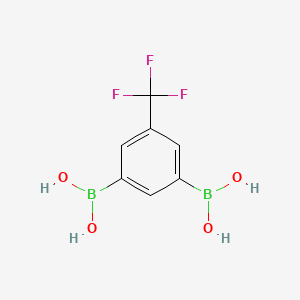

(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid

Description

Properties

IUPAC Name |

[3-borono-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7B2F3O4/c10-7(11,12)4-1-5(8(13)14)3-6(2-4)9(15)16/h1-3,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTMRPLEYJEOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7B2F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660255 | |

| Record name | [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-35-5 | |

| Record name | Boronic acid, [5-(trifluoromethyl)-1,3-phenylene]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Trifluoromethyl)-1,3-phenylene)diboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block in Modern Chemistry

(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid, CAS number 913835-35-5, is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its structure, featuring a central benzene ring functionalized with two boronic acid groups at the 1 and 3 positions and a trifluoromethyl (-CF3) group at the 5 position, provides a unique combination of reactivity and physicochemical properties.

The diboronic acid moieties serve as versatile handles for carbon-carbon bond formation, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This allows for the precise and efficient construction of complex biaryl and polyaryl structures. The strategic placement of the boronic acids on the phenylene ring enables its use as a divergent linker, capable of coupling with two different (or identical) aryl halides to create extended molecular architectures.

Simultaneously, the trifluoromethyl group imparts significant and often beneficial characteristics to the final molecule. The -CF3 group is a powerful electron-withdrawing substituent known to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of drug candidates to their biological targets.[2][3] Its presence can protect adjacent chemical groups from metabolic oxidation and is often used as a bioisostere for methyl or chloro groups to fine-tune a compound's steric and electronic profile.[4] This combination of a divergent coupling scaffold and a key pharmacophore modifier makes this compound an invaluable tool for the synthesis of novel pharmaceuticals and advanced organic materials.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application in synthesis. The key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 913835-35-5 | [5] |

| Molecular Formula | C7H7B2F3O4 | [5] |

| Molecular Weight | 233.75 g/mol | [5] |

| Appearance | White to off-white powder or crystalline solid | [6] |

| Purity | Typically ≥98% | [5] |

| Melting Point | >300 °C (decomposes) | Data inferred from similar structures |

| Solubility | Soluble in methanol, THF, and other polar organic solvents | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from a readily available dihalogenated precursor, such as 1,3-dibromo-5-(trifluoromethyl)benzene. A common and effective route involves a lithium-halogen exchange followed by borylation with a trialkyl borate ester.

A representative synthetic pathway is as follows:

-

Lithiation: 1,3-dibromo-5-(trifluoromethyl)benzene is dissolved in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Metal-Halogen Exchange: A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively replaces the bromine atoms with lithium, forming a dilithiated intermediate. This step is highly exothermic and requires careful temperature control to prevent side reactions.

-

Borylation: The dilithiated species is then quenched by adding a borate ester, most commonly trimethyl borate (B(OMe)3) or triisopropyl borate (B(OiPr)3), at low temperature. The nucleophilic carbon of the organolithium intermediate attacks the electrophilic boron atom.

-

Hydrolysis: The reaction is carefully warmed to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl or saturated NH4Cl).[7] The acid hydrolyzes the resulting boronate esters to the desired diboronic acid.

-

Purification: The final product is typically isolated by extraction and purified through recrystallization or column chromatography to yield the high-purity compound.

Causality in Synthesis: The choice of an extremely low temperature (-78 °C) is critical to control the reactivity of the organolithium intermediates, preventing unwanted side reactions like proton abstraction from the solvent or premature reaction with the electrophile. The use of anhydrous conditions is mandatory, as organolithium reagents react violently with water. The final acidic workup is necessary to convert the boronate ester intermediates into the stable boronic acid form.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a difunctional building block in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of C(sp²)–C(sp²) bonds by coupling the boronic acid with an aryl, vinyl, or alkyl halide or triflate in the presence of a palladium catalyst and a base.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the boronic acid moieties, potentially enhancing the rate and selectivity of the coupling process.[8] The reaction is highly valued for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and coupling partners.[1]

Detailed Experimental Protocol: Stepwise Suzuki-Miyaura Coupling

This protocol describes a representative stepwise coupling reaction to synthesize an unsymmetrical biaryl product, demonstrating the utility of the diboronic acid as a linker.

Objective: To couple this compound first with Aryl Halide A, followed by a second coupling with Aryl Halide B.

Materials:

-

This compound (1.0 eq)

-

Aryl Halide A (e.g., 4-bromoanisole) (1.1 eq)

-

Aryl Halide B (e.g., 3-bromopyridine) (1.1 eq for the second step)

-

Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (2-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)

-

Anhydrous solvents and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

Step 1: First Coupling with Aryl Halide A

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Aryl Halide A (1.1 eq), the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and the base (e.g., K2CO3, 2.5 eq).

-

Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1). The reaction mixture should be thoroughly purged with the inert gas for 10-15 minutes. Causality: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate (the mono-coupled product) via flash column chromatography to isolate the boronic acid-functionalized biaryl.

Step 2: Second Coupling with Aryl Halide B

-

Reactor Setup: Using the purified intermediate from Step 1 (1.0 eq), repeat the procedure by adding Aryl Halide B (1.1 eq), a fresh portion of the palladium catalyst, and base to a new Schlenk flask.

-

Reaction & Monitoring: Repeat the solvent addition, heating, and monitoring steps as described above.

-

Final Work-up & Purification: Perform the same work-up and purification steps to isolate the final unsymmetrical terphenyl product.

Self-Validation: The identity and purity of the intermediate and final products should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

Caption: Stepwise Suzuki-Miyaura coupling workflow.

Safety, Handling, and Storage

As with all organoboron compounds, this compound requires careful handling.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] The compound is sensitive to moisture and should be protected from humidity to prevent decomposition of the boronic acid groups.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Conclusion

This compound is a sophisticated and powerful synthetic intermediate. Its unique trifunctional structure allows chemists to construct complex molecular frameworks with precise control while simultaneously embedding the advantageous properties of the trifluoromethyl group. A thorough understanding of its properties, synthetic routes, and reactivity, particularly in Suzuki-Miyaura coupling, enables researchers in drug discovery and materials science to leverage this building block for the creation of next-generation molecules.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. This compound [oakwoodchemical.com]

- 6. 3,5-Bis(trifluoromethyl)phenylboronic Acid | 73852-19-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. Boron - ESPI Metals [espimetals.com]

Introduction: The Strategic Value of a Trifluoromethylated Diboronic Acid Building Block

An In-Depth Technical Guide to the Synthesis of (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid

This compound is a pivotal building block for researchers in medicinal chemistry and materials science. Its unique trifluoromethyl (CF3) group imparts desirable properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity in drug candidates. The presence of two boronic acid functionalities at the 1 and 3 positions of the phenyl ring makes it an exceptionally versatile linker for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind procedural choices.

Primary Synthetic Strategy: Palladium-Catalyzed Double Miyaura Borylation

The most efficient and widely adopted method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, specifically a double Miyaura borylation. This reaction facilitates the formation of carbon-boron bonds.[1][2][3] The commercially available and relatively stable compound, 1,3-Dibromo-5-(trifluoromethyl)benzene, serves as the ideal starting material for this transformation.[4][5]

The overall transformation is depicted below:

Caption: Overall reaction pathway for the synthesis.

Causality of Experimental Choices

-

Starting Material: 1,3-Dibromo-5-(trifluoromethyl)benzene is selected due to the high reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions. The trifluoromethyl group is robust and does not interfere with the borylation process.[4]

-

Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like PdCl2(dppf) [Pd(II) complex with 1,1'-Bis(diphenylphosphino)ferrocene]. The dppf ligand provides the necessary steric bulk and electron-donating properties to stabilize the palladium center and facilitate the catalytic cycle.

-

Diboron Reagent: Bis(pinacolato)diboron (B2pin2) is the most common reagent for this transformation. The resulting pinacol esters are stable, can be easily purified via chromatography, and serve as excellent coupling partners in subsequent Suzuki reactions.[1]

-

Base: The choice of base is critical. A mild base, such as potassium acetate (KOAc), is essential.[6] Its role is to activate the diboron reagent, likely by forming a more nucleophilic 'ate' complex, which facilitates the transmetalation step. Stronger bases are avoided as they can promote competitive side reactions, including premature Suzuki coupling between the newly formed boronic ester and any remaining starting material.

-

Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) are used to solubilize the reagents and to withstand the elevated temperatures required for the reaction.

The Catalytic Cycle: Mechanism of the Miyaura Borylation

The reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.

Caption: Simplified catalytic cycle for the Miyaura borylation.

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Ligand Exchange/Transmetalation : The halide on the palladium is exchanged with an acetate ion from the base. The high oxophilicity (affinity for oxygen) of boron is a key driving force for the subsequent transmetalation step, where the boryl group from the activated diboron reagent displaces the acetate on the palladium center.[1]

-

Reductive Elimination : The final step is the reductive elimination of the aryl boronate ester product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of the target compound. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent the degradation of reagents and catalysts.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Molar Eq. |

| 1,3-Dibromo-5-(trifluoromethyl)benzene | 401-84-3 | 303.90 | 1.0 |

| Bis(pinacolato)diboron (B2pin2) | 73183-34-3 | 253.94 | 2.2 - 2.5 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf)) | 72287-26-4 | 731.73 | 0.03 - 0.05 |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 3.0 - 4.0 |

| Anhydrous 1,4-Dioxane | 123-91-1 | 88.11 | - |

| Hydrochloric Acid (e.g., 2M aq.) | 7647-01-0 | 36.46 | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - |

| Brine (Saturated NaCl solution) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add 1,3-Dibromo-5-(trifluoromethyl)benzene (1.0 eq.), Bis(pinacolato)diboron (2.2 eq.), PdCl2(dppf) (0.03 eq.), and potassium acetate (3.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting aryl halide.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain stirring at this temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Hydrolysis of Pinacol Ester: Transfer the filtrate to a separatory funnel. Add 2M hydrochloric acid and stir vigorously for 2-4 hours at room temperature to hydrolyze the pinacol esters to the corresponding boronic acids.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an off-white or pale yellow solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent like hexanes to afford this compound in high purity.

Alternative Synthetic Considerations: C-H Borylation

While the Miyaura borylation of dihaloarenes is the most direct route, iridium-catalyzed C-H borylation represents an alternative strategy in synthetic chemistry.[7][8][9] This method involves the direct conversion of C-H bonds to C-B bonds, offering high atom economy. However, for a substrate like trifluoromethylbenzene, achieving selective borylation at the 1 and 3 positions while avoiding the other positions would present a significant regioselectivity challenge.[10][11] Therefore, the palladium-catalyzed cross-coupling of a pre-functionalized dihalide remains the more practical and reliable approach for this specific target molecule.

Conclusion

The synthesis of this compound is reliably achieved through a palladium-catalyzed double Miyaura borylation of 1,3-dibromo-5-(trifluoromethyl)benzene. The success of this protocol hinges on the careful selection of the catalyst, base, and solvent, as well as the strict maintenance of anhydrous and inert reaction conditions. The resulting diboronic acid is a valuable and versatile tool, enabling the synthesis of novel compounds for drug discovery and advanced materials development.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 401-84-3: 1,3-Dibromo-5-(trifluoromethyl)benzene [cymitquimica.com]

- 5. 1,3-Dibromo-5-(trifluoromethyl)benzene | C7H3Br2F3 | CID 2063489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. researchgate.net [researchgate.net]

- 9. Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: A Bifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide to (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid: Properties, Synthesis, and Applications

This compound is a specialized organoboron compound that serves as a versatile bifunctional linker in modern organic synthesis. Its structure, featuring two boronic acid groups in a meta-disposition on a benzene ring, allows for the construction of complex molecular architectures through sequential or simultaneous cross-coupling reactions. The presence of a centrally located trifluoromethyl (-CF3) group imparts unique electronic properties and can significantly influence the physicochemical characteristics of the resulting materials and molecules.

The trifluoromethyl group is a key functional moiety in medicinal chemistry and materials science.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3][4][5] In materials science, the incorporation of -CF3 groups can improve thermal stability, chemical resistance, and modify optoelectronic properties.[2][6] This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals, covering its core properties, a robust synthesis protocol, and its critical applications, with a focus on the mechanistic principles that govern its reactivity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 913835-35-5 | [7] |

| Molecular Formula | C₇H₇B₂F₃O₄ | [7] |

| Molecular Weight | 233.75 g/mol | [7] |

| Appearance | White to off-white solid/powder | Inferred from related compounds[8] |

| Purity | Typically ≥98% | [7] |

| Melting Point | Not available; similar compounds like 3,5-Bis(trifluoromethyl)phenylboronic acid melt at 217-220 °C. | N/A |

| Solubility | Soluble in methanol and other polar organic solvents like THF and dioxane. | Inferred from related compounds[9] |

graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Define nodes for substituents B1 [label="B(OH)₂"]; B2 [label="B(OH)₂"]; CF3 [label="CF₃"]; H2 [label="H"]; H4 [label="H"]; H6 [label="H"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

B1 [pos="2.8,1.2!"]; H2 [pos="-2.4,1.2!"]; B2 [pos="-2.8,-1.2!"]; H4 [pos="0,-2.6!"]; CF3 [pos="0,3.0!"]; H6 [pos="2.4,-1.2!"];

// Draw edges for the benzene ring and substituents C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- CF3; C2 -- H2; C3 -- B2; C4 -- H4; C5 -- B1; C6 -- H6;

// Add double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; }

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of arylboronic acids is a well-established field. A common and effective method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol describes a robust pathway for the synthesis of this compound starting from 1,3-dibromo-5-(trifluoromethyl)benzene.

Experimental Protocol: Synthesis via Dibromination and Grignard Reaction

Step 1: Double Lithium-Halogen Exchange and Borylation

-

Reactor Setup: A three-necked, round-bottomed flask is flame-dried under a stream of argon and equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet.

-

Initial Charge: Charge the flask with anhydrous tetrahydrofuran (THF) and 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 equivalent).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Lithiation: Slowly add n-butyllithium (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The formation of the dilithiated intermediate is typically rapid.

-

Borylation: After stirring for 1 hour at -78 °C, slowly add trimethyl borate (3.0 equivalents) dropwise, again maintaining the temperature below -70 °C. The borate ester is highly reactive towards the organolithium species.

-

Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Acidification: Acidify the mixture to a pH of approximately 2-3 with 2M hydrochloric acid (HCl). This step hydrolyzes the borate ester to the desired diboronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentration & Crystallization: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product often appears as a white solid. Recrystallization from a suitable solvent system (e.g., hot water or an ethyl acetate/hexane mixture) can be performed to yield the purified diboronic acid. The product may exist as a mixture with its anhydride (boroxine).[10]

Caption: General workflow for the synthesis of the target diboronic acid.

Handling, Stability, and Storage Considerations

Arylboronic acids are generally stable solids, but they are susceptible to certain decomposition pathways that researchers must be aware of to ensure experimental success.

-

Protodeboronation: This is a primary decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond.[11] This process is often accelerated in basic aqueous media, the very conditions frequently used for Suzuki-Miyaura coupling.[12][13] The electron-withdrawing trifluoromethyl group can influence the rate of this decomposition. Careful optimization of reaction conditions (base, solvent, temperature) is crucial to minimize this side reaction.[12]

-

Oxidation: Exposure to strong oxidizing agents can lead to the conversion of the boronic acid to a phenol. While generally stable in air, prolonged exposure should be avoided.

-

Anhydride Formation (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. This is often observed during storage or upon heating. While boroxines are also active in cross-coupling reactions, their formation can complicate characterization and stoichiometry calculations.

-

Storage: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).

Core Applications & Mechanistic Insights

The primary utility of this diboronic acid lies in its role as a rigid, trifluoromethyl-functionalized linker in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[14]

The Suzuki-Miyaura Cross-Coupling Reaction

The reaction couples the organoboronic acid with an organohalide (or triflate). The bifunctional nature of this compound allows it to be coupled with two equivalents of a monohalide to form a V-shaped molecule or with dihalides to form polymers and macrocycles.

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: A base is required to activate the boronic acid, converting it to a more nucleophilic tetrahedral boronate species ([Ar'B(OH)₃]⁻).[11] This boronate then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The Suzuki-Miyaura catalytic cycle and boronic acid activation.

Exemplary Protocol: Double Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a V-shaped molecule using the diboronic acid and an aryl bromide.

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired aryl bromide (2.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., a mixture of toluene and water or dioxane/water).

-

Base Addition: Add a base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) (3-4 eq). The choice of base can significantly impact reaction efficiency and should be optimized.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The electron-withdrawing nature of the -CF3 group can influence reaction rates.[15][16][17]

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Potential Applications

-

Medicinal Chemistry: As a scaffold to synthesize rigid molecules with defined spatial arrangements of pharmacophores, potentially leading to novel drug candidates.[14][18]

-

Materials Science: As a monomer for the synthesis of conjugated microporous polymers (CMPs) or metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. The -CF3 group can enhance material stability and tune electronic properties.[3][6]

-

Organic Electronics: For creating building blocks for organic light-emitting diodes (OLEDs) and other electronic materials where the trifluoromethyl group can modulate HOMO/LUMO energy levels.

Characterization Techniques

Confirming the identity and purity of this compound and its reaction products is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify aromatic and hydroxyl protons.

-

¹³C NMR: To confirm the carbon skeleton.

-

¹¹B NMR: To characterize the boron environment, which is useful for observing the equilibrium between the boronic acid and its boroxine form.

-

¹⁹F NMR: A highly sensitive technique to confirm the presence and environment of the -CF3 group.

-

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula, typically using high-resolution techniques like ESI-TOF.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the boronic acid and C-F stretching vibrations.

-

Elemental Analysis: To determine the percentage composition of C, H, and other elements, providing a definitive check on purity.

Conclusion

This compound stands out as a highly valuable and versatile building block for advanced organic synthesis. Its bifunctional nature enables the construction of complex, V-shaped molecules, polymers, and macrocycles, while the integrated trifluoromethyl group provides a powerful tool for tuning the electronic, physical, and biological properties of the final products. A thorough understanding of its synthesis, stability, and reactivity, particularly within the context of the Suzuki-Miyaura cross-coupling reaction, allows researchers in drug discovery and materials science to leverage its unique attributes to drive innovation and develop next-generation molecules and materials.

References

- 1. Synthesis of [18F]trifluoromethylaryl labeling synthons from boronic acids and [18F]fluoroform produced in gas phase | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [oakwoodchemical.com]

- 8. 159020-59-4 CAS MSDS (3-FLUORO-5-(TRIFLUOROMETHYL)BENZENE BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 3,5-Bis(trifluoromethyl)phenylboronic Acid | 73852-19-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. orgsyn.org [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lookchem.com [lookchem.com]

A Technical Guide to the Acidity and Stability of Trifluoromethyl-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl-substituted phenylboronic acids are vital building blocks in organic synthesis and medicinal chemistry, prized for their unique electronic properties. This technical guide provides a comprehensive examination of how the potent electron-withdrawing trifluoromethyl (CF₃) group influences the acidity and stability of the phenylboronic acid scaffold. We will delve into the underlying principles governing these properties, present detailed experimental protocols for their characterization, and offer data-driven insights to inform their effective application in research and development.

The Impact of Trifluoromethyl Substitution on Acidity (pKa)

The acidity of an arylboronic acid, quantified by its pKa, is a critical parameter that dictates its reactivity, particularly in catalytic cycles like the Suzuki-Miyaura coupling. Phenylboronic acids act as Lewis acids, accepting a hydroxide ion to form a more reactive tetrahedral boronate species.[1] The introduction of a trifluoromethyl group significantly enhances this Lewis acidity.

The CF₃ group exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring and, consequently, from the boron atom.[2] This polarization increases the electrophilicity of the boron center, making it a better acceptor for the hydroxide ion. The net result is a shift in the equilibrium towards the formation of the anionic boronate, leading to a lower pKa value and a more acidic compound compared to unsubstituted phenylboronic acid.[1][2]

The position of the CF₃ substituent on the phenyl ring—ortho, meta, or para—modulates the magnitude of this effect. For meta and para isomers, the acidity is notably increased compared to the parent phenylboronic acid (pKa ≈ 8.8).[1][2] However, for the ortho isomer, steric hindrance can impede the transition from a trigonal planar to a tetrahedral geometry upon hydroxide binding, which can counteract the electronic effect and result in reduced acidity.[2][3]

References

The Unassuming Powerhouse: A Technical Guide to Organoboron Compounds in Modern Organic Synthesis

Foreword: The Boron Advantage

In the vast toolkit of the modern synthetic chemist, few classes of reagents have proven as transformative and versatile as organoboron compounds.[1][2] From their humble beginnings as laboratory curiosities, these molecules, characterized by a direct carbon-boron bond, have risen to become indispensable pillars of organic synthesis, particularly in the pharmaceutical and materials science sectors.[3][4][5] Their remarkable stability, low toxicity compared to many other organometallics, and predictable reactivity make them ideal intermediates for constructing complex molecular architectures with precision and efficiency.[6][7]

This guide is designed for researchers, scientists, and drug development professionals who seek not just to use organoboron reagents, but to understand them. We will move beyond simple procedural lists to explore the fundamental principles that govern their reactivity, the causal logic behind experimental design, and the practical applications that are driving innovation. Herein, we delve into the core of organoboron chemistry, from the foundational hydroboration reaction to the Nobel Prize-winning Suzuki-Miyaura coupling and beyond, providing field-proven insights to empower your next synthetic endeavor.

Section 1: The Nature of the Carbon-Boron Bond: An Electronic Perspective

The unique utility of organoboron compounds stems from the intrinsic properties of the boron atom itself.[8][9] As a Group 13 element, boron possesses three valence electrons, leading trivalent organoboranes (R₃B) to adopt a trigonal planar geometry with a vacant p-orbital. This electron deficiency renders them potent Lewis acids and electrophiles.[8][10][11] However, this is only half the story. The C-B bond has low polarity (electronegativity: C=2.55, B=2.04), making alkyl boron compounds generally stable, though susceptible to oxidation.[12]

The true versatility emerges from boron's ability to form stable, tetracoordinate 'ate' complexes upon reaction with a nucleophile (e.g., a base).[8] This transformation from a neutral, trigonal planar, electrophilic species to an anionic, tetrahedral, nucleophilic species is the linchpin of organoboron reactivity, enabling the transfer of organic groups in a controlled manner.[8]

Section 2: Synthesis of Key Organoboron Reagents

The utility of any chemical tool is predicated on its accessibility. Fortunately, a robust portfolio of methods exists for the synthesis of the most common classes of organoboron reagents: boronic acids, boronic esters, and organotrifluoroborates.

Boronic Acids and Esters: The Workhorses of Cross-Coupling

Boronic acids (RB(OH)₂) and their corresponding esters (RB(OR)₂) are arguably the most widely used organoboron reagents, famed for their role in Suzuki-Miyaura coupling.[3][13]

Method 1: Synthesis via Grignard or Organolithium Reagents

A classic and reliable method involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, such as trimethyl or triisopropyl borate, followed by acidic hydrolysis.[5][14] The high reactivity of these organometallic reagents necessitates low temperatures (typically -78 °C) to prevent over-addition.[14]

Method 2: Miyaura Borylation

For chemists seeking a milder, more functional-group-tolerant approach, the palladium-catalyzed Miyaura borylation is the method of choice.[5][13][15] This reaction couples an aryl or vinyl halide/triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[13][15] The choice of base is critical; a weak base like potassium acetate (KOAc) is used to facilitate the catalytic cycle while preventing a premature Suzuki-Miyaura coupling between the newly formed boronic ester and the starting halide.[13][15]

Diagram: The Miyaura Borylation Reaction Workflow

Caption: General workflow for Miyaura Borylation.

Field Protocol: Synthesis of 4-Phenylphenyl Pinacol Boronate

| Step | Procedure | Causality/Insight |

| 1. Setup | To an oven-dried Schlenk flask, add 4-bromobiphenyl (1.0 equiv), B₂pin₂ (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and KOAc (3.0 equiv). | The flask must be dry and the atmosphere inert to prevent catalyst deactivation and hydrolysis of the diboron reagent. KOAc is a crucial choice to avoid a subsequent Suzuki coupling. |

| 2. Inerting | Seal the flask, evacuate, and backfill with argon. Repeat 3 times. | Rigorous exclusion of oxygen is critical as O₂ can oxidize the active Pd(0) catalyst and phosphine ligands. |

| 3. Reaction | Add anhydrous, degassed 1,4-dioxane via syringe. Heat the mixture at 80 °C with vigorous stirring for 12-16 hours. | Degassed solvent prevents catalyst oxidation. Heating provides the necessary activation energy. Reaction progress can be monitored by TLC or GC-MS. |

| 4. Workup | Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and salts. | Filtering through Celite is a standard and effective method to remove heterogeneous palladium residues and inorganic salts. |

| 5. Purification | Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the product. | The pinacol ester is generally stable enough for chromatographic purification.[13] |

Potassium Organotrifluoroborates (R-BF₃K): The Stable Alternative

While boronic acids are immensely useful, they can be prone to decomposition via protodeboronation or formation of cyclic boroxine anhydrides, which complicates stoichiometry.[10][16] Potassium organotrifluoroborates (R-BF₃K) offer a superior alternative, existing as crystalline, free-flowing solids that are remarkably stable to air and moisture.[10][17][18] This stability allows them to be stored indefinitely and carried through multi-step syntheses where a boronic acid would require protection.[10][19][20]

Field Protocol: Preparation of Potassium Phenyltrifluoroborate

| Step | Procedure | Causality/Insight |

| 1. Dissolution | Dissolve phenylboronic acid (1.0 equiv) in methanol. | Methanol is a suitable polar solvent for the boronic acid. |

| 2. Precipitation | To the stirring solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (2.5-3.0 equiv). | KHF₂ is the key fluorinating agent.[21] The product is often insoluble in the reaction mixture, leading to immediate precipitation of a white solid.[6][10] |

| 3. Isolation | Continue stirring at room temperature for 30 minutes. Collect the precipitate by vacuum filtration. | The reaction is typically rapid and complete at room temperature. |

| 4. Purification | Wash the collected solid with cold methanol and then diethyl ether. Recrystallize from minimal hot acetonitrile to afford pure K[PhBF₃]. | Washing removes residual starting materials and salts. Recrystallization provides a highly pure, crystalline, and stable product.[6] |

Diagram: Stability Hierarchy of Common Organoboron Reagents

Caption: Relative stability of common organoboron reagents.

Section 3: The Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudohalide, developed by Akira Suzuki and Norio Miyaura, is a reaction of such profound impact that it was recognized with the 2010 Nobel Prize in Chemistry.[7][22] Its success lies in its mild conditions, exceptional functional group tolerance, and the use of stable, non-toxic boron reagents.[7]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount to troubleshooting and optimizing a Suzuki-Miyaura reaction. It consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][23][24]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) intermediate.[23][24] The reactivity of the halide is crucial here, with the general trend being I > Br > OTf >> Cl.[25]

-

Transmetalation : This is the key step where the organic group is transferred from the boron atom to the palladium center.[26] A base is essential for this step; it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which then readily transfers its R group to the Pd(II) complex.[27][28]

-

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[23] Bulky, electron-rich phosphine ligands often accelerate this step.[26]

Causality in Component Selection: An Expert's Perspective

A successful Suzuki-Miyaura coupling is not merely about mixing reagents; it is a carefully orchestrated interplay of components.

| Component | Key Choices & Rationale |

| Catalyst | Pd(PPh₃)₄ : A classic, reliable choice for many simple couplings. Pd(dppf)Cl₂ : A robust, versatile catalyst for more challenging substrates. Buchwald Precatalysts (e.g., G3/G4-XPhos) : Highly active, state-of-the-art catalysts for difficult couplings, including those with aryl chlorides and sterically hindered substrates. They ensure efficient generation of the active Pd(0) species.[16] |

| Ligand | Triphenylphosphine (PPh₃) : Standard, but can be suboptimal for challenging substrates. Biarylphosphines (e.g., SPhos, XPhos) : Bulky and electron-rich ligands that are widely applicable.[29] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[26][29] This makes them ideal for coupling unactivated aryl chlorides.[23][29] |

| Base | Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : Common, effective choices. Cesium carbonate is more potent and often used for less reactive substrates. Phosphates (K₃PO₄) : A strong, non-nucleophilic base often used with hindered substrates or when milder conditions are needed.[12] Fluorides (KF, CsF) : Can be effective, especially when base-sensitive functional groups are present.[27] |

| Solvent | Toluene, Dioxane, THF : Common organic solvents. Aqueous mixtures (e.g., Toluene/Water) : Often accelerate the reaction, as the base is more soluble in the aqueous phase, facilitating boronate formation.[24] |

Table: Comparative Performance of Catalysts/Ligands for a Challenging Coupling (Data compiled and generalized from multiple sources for illustrative purposes)[9][11][30]

| Catalyst/Ligand System | Substrates | Conditions | Yield (%) |

| Pd(PPh₃)₄ | 4-Chloroanisole + Phenylboronic Acid | Toluene, Na₂CO₃, 110 °C, 24h | < 10% |

| Pd(dppf)Cl₂ | 4-Chloroanisole + Phenylboronic Acid | Dioxane, K₃PO₄, 100 °C, 12h | 65% |

| XPhos Pd G3 | 4-Chloroanisole + Phenylboronic Acid | Dioxane/H₂O, K₃PO₄, 100 °C, 4h | 95% |

| SPhos Pd G3 | 2,6-Dimethylbromobenzene + Phenylboronic Acid | t-BuOH, K₃PO₄, 80 °C, 6h | 92% |

Field Protocol: General Procedure for Suzuki-Miyaura Coupling

| Step | Procedure | Causality/Insight |

| 1. Setup | In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium precatalyst (1-5 mol%), and ligand (if separate). | Using a slight excess of the boron reagent drives the reaction to completion. The specific catalyst and base are chosen based on substrate reactivity (see table above). |

| 2. Inerting | Seal the flask, evacuate, and backfill with argon (3x). | This is a non-negotiable step to prevent catalyst deactivation.[25] |

| 3. Reaction | Add degassed solvent(s) via syringe. Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. | Proper degassing of the solvent is critical.[25] Monitoring by TLC or LC-MS is essential to determine completion and avoid side reactions. |

| 4. Workup | Cool to RT, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. | The aqueous wash removes the inorganic base and boron byproducts (boric acid). |

| 5. Purification | Dry the organic layer (e.g., over Na₂SO₄), filter, concentrate, and purify by flash chromatography or recrystallization. | Purification removes residual catalyst and any homocoupled byproducts. |

Section 4: Beyond the Classics: Modern Frontiers in Organoboron Chemistry

While hydroboration and Suzuki-Miyaura coupling are foundational, the field is continuously evolving, opening new avenues for synthetic innovation.

Asymmetric Synthesis

The creation of chiral molecules is central to drug development. Organoboron chemistry offers powerful strategies for asymmetric synthesis, enabling the production of single enantiomers.[31] Rhodium and nickel-catalyzed asymmetric Suzuki-Miyaura couplings have been developed to create chiral biaryls and C(sp³)-hybridized stereocenters with high enantioselectivity.[1][8][32][33] The key is the use of chiral ligands that create an asymmetric environment around the metal center, influencing the stereochemical outcome of the reductive elimination step.

C-H Borylation

Directly converting a C-H bond to a C-B bond is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials like organic halides.[5][34] Iridium and rhodium catalysts are particularly effective for this transformation, often exhibiting predictable regioselectivity based on steric hindrance.[34]

Applications in Drug Discovery

The impact of organoboron chemistry on medicine is profound. The stability and unique reactivity of the boronic acid functional group have been exploited to design potent enzyme inhibitors. Bortezomib (Velcade®), a dipeptide boronic acid, is a frontline treatment for multiple myeloma, functioning by reversibly inhibiting the proteasome.[15][33] Several other boron-containing drugs have since been approved, including Tavaborole (for onychomycosis) and Vaborbactam (a β-lactamase inhibitor), cementing the role of boron as a "privileged structure" in medicinal chemistry.[15][33][35][36]

Conclusion: An Ever-Expanding Toolkit

From its conceptual origins rooted in the unique electronic structure of boron, organoboron chemistry has grown into a magnificent and sprawling oak of synthetic methodology.[2] The reactions and reagents discussed in this guide—from the workhorse boronic acids and esters to their exceptionally stable trifluoroborate cousins—are not just tools, but platforms for innovation. The logic behind the Suzuki-Miyaura catalytic cycle provides a framework for rational optimization, allowing chemists to tackle increasingly complex synthetic challenges. As new frontiers in C-H activation and asymmetric catalysis continue to be explored, the unassuming boron atom is certain to remain at the epicentre of chemical discovery, enabling the synthesis of the next generation of medicines and materials.

References

- 1. A highly efficient asymmetric Suzuki–Miyaura coupling reaction catalyzed by cationic chiral palladium(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. wwjmrd.com [wwjmrd.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Yoneda Labs [yonedalabs.com]

- 25. benchchem.com [benchchem.com]

- 26. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 27. Suzuki Coupling [organic-chemistry.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]

- 33. Enantio‐ and Diastereoselective Suzuki–Miyaura Coupling with Racemic Bicycles - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]

- 35. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Trifluoromethylphenylboronic Acids

Abstract

The introduction of trifluoromethyl (CF3) groups is a cornerstone strategy in modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the carbon-carbon bonds necessary to construct these valuable trifluoromethylated biaryl scaffolds.[5][6] However, the unique electronic properties of trifluoromethylphenylboronic acids—specifically their electron-deficient nature—present distinct challenges compared to their electron-rich or neutral counterparts.[7] This guide provides a comprehensive overview of the mechanistic nuances, key optimization parameters, and detailed, field-proven protocols for successfully employing these critical reagents in palladium-catalyzed cross-coupling reactions.

Introduction: The Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura reaction is a versatile and powerful tool for C-C bond formation, celebrated for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[6][8][9] The catalytic cycle, broadly accepted, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8][10]

The trifluoromethyl group is strongly electron-withdrawing, which significantly reduces the electron density of the phenyl ring. This has two primary consequences for the boronic acid coupling partner:

-

Reduced Nucleophilicity: The boronic acid is less nucleophilic, which can lead to a sluggish or inefficient transmetalation step—often the rate-determining step of the catalytic cycle.[7][11]

-

Increased Susceptibility to Protodeboronation: Under the basic conditions required for the reaction, electron-deficient arylboronic acids are more prone to protodeboronation, an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond, reducing the yield of the desired product.[12][13][14][15]

Overcoming these challenges requires a carefully considered approach to catalyst selection, ligand choice, and the selection of base and solvent systems. Modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands, have proven highly effective in accelerating the desired coupling pathway over competing side reactions.[11][16][17]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding the critical reaction parameters.[5][8] The process is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronate complex replaces the halide on the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[5][8][10]

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

For trifluoromethylphenylboronic acids, the critical "Transmetalation" step is often slow. The choice of an appropriate base is essential to form the more reactive boronate species ([Ar-B(OH)3]⁻), which facilitates the transfer of the aryl group to the palladium center.[18][19]

Application Notes: Optimizing for Success

Catalyst and Ligand Selection

The choice of catalyst system is the single most critical factor for successfully coupling electron-deficient boronic acids.

-

Palladium Source: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be used, modern, air-stable palladium precatalysts are highly recommended. Buchwald-type precatalysts (e.g., XPhos Pd G3/G4) are designed for efficient activation and are particularly effective for challenging substrates.[11][16]

-

Ligands: Bulky, electron-rich phosphine ligands are essential. They accelerate both oxidative addition and the crucial reductive elimination step, outcompeting the undesired protodeboronation pathway.[11][20][21] Ligands like XPhos, SPhos, and RuPhos have demonstrated exceptional performance in this context.[21] N-heterocyclic carbenes (NHCs) also serve as highly effective ligands for these transformations.[11]

The Role of the Base

The base plays a dual role: it activates the boronic acid to form the reactive boronate and neutralizes the acid produced during the cycle.

-

Strength and Type: Stronger, non-nucleophilic bases are often required to facilitate the transmetalation of electron-deficient boronic acids.[11] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[11][19] Weaker bases like sodium carbonate (Na₂CO₃) may be sufficient for more reactive aryl halides but can lead to lower yields with challenging substrates.[22][23]

-

Aqueous vs. Anhydrous: While many Suzuki protocols use aqueous base solutions, excess water can promote protodeboronation.[21] For particularly sensitive trifluoromethylphenylboronic acids, using a finely powdered, anhydrous base in an anhydrous solvent system can be beneficial.

Solvent and Temperature Considerations

-

Solvents: Aprotic polar solvents are typically used. 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are common choices.[11] The choice of solvent can influence the solubility of the reagents and the overall reaction rate.

-

Temperature: Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.[11] However, excessively high temperatures can accelerate catalyst decomposition and protodeboronation. A typical range is 80-110 °C. For highly unstable boronic acids, lower temperatures with a more active catalyst system may be required.[16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl halide with a (trifluoromethyl)phenylboronic acid using a modern precatalyst.

Materials:

-

Aryl halide (1.0 equiv)

-

(Trifluoromethyl)phenylboronic acid (1.2–1.5 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Ligand (if not part of a precatalyst, e.g., XPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a ~0.1 M solution)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, (trifluoromethyl)phenylboronic acid, palladium precatalyst, and the powdered base.[11][24]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[24]

-

Monitoring: Monitor the reaction progress by a suitable method, such as TLC, GC-MS, or LC-MS, until the starting aryl halide is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[24]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[24]

Recommended Conditions for (Trifluoromethyl)phenylboronic Acid Isomers

The position of the CF₃ group can influence reactivity. The following table provides optimized starting conditions for coupling various isomers with a representative aryl bromide (4-bromoanisole).

| Parameter | 4-(CF₃)phenylboronic acid | 3-(CF₃)phenylboronic acid | 2-(CF₃)phenylboronic acid |

| Aryl Halide | 4-Bromoanisole (1.0 equiv) | 4-Bromoanisole (1.0 equiv) | 4-Bromoanisole (1.0 equiv) |

| Boronic Acid | 1.3 equiv | 1.3 equiv | 1.5 equiv |

| Catalyst | XPhos Pd G3 (1.5 mol%) | XPhos Pd G3 (1.5 mol%) | RuPhos Pd G3 (2.0 mol%) |

| Base | K₃PO₄ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (3.0 equiv) |

| Solvent | Toluene | 1,4-Dioxane | 1,4-Dioxane |

| Temperature | 100 °C | 100 °C | 110 °C |

| Typical Time | 6-12 h | 6-12 h | 12-24 h |

| Notes | Generally robust and high-yielding. | Similar reactivity to the 4-isomer. | Steric hindrance requires a bulkier ligand, stronger base, and more forcing conditions.[11] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh, high-quality precatalyst. Ensure inert atmosphere is maintained. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[11] 3. Increase temperature in 10 °C increments. |

| Significant Protodeboronation | 1. Reaction time too long / temp too high. 2. Presence of excess water. 3. Base is too strong or nucleophilic. | 1. Monitor reaction closely and stop once starting material is consumed. Use a more active catalyst to reduce reaction time/temp.[16] 2. Use anhydrous, powdered base and anhydrous solvent. 3. Use K₃PO₄ instead of hydroxides. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure solvent is thoroughly degassed and the reaction is set up under a strictly inert atmosphere.[11] |

| Incomplete reaction with Aryl Chlorides | C-Cl bond is difficult to activate. | Use a catalyst system known for activating aryl chlorides (e.g., RuPhos or NHC-based catalysts), increase catalyst loading (2-5 mol%), and use higher temperatures (110-120 °C).[7] |

Conclusion

The palladium-catalyzed cross-coupling of trifluoromethylphenylboronic acids is an indispensable tool for modern drug discovery and materials science. While their electron-deficient nature poses challenges such as slow transmetalation and a propensity for protodeboronation, these hurdles can be effectively overcome. By employing advanced palladium precatalysts with bulky, electron-rich ligands, in conjunction with strong, non-nucleophilic bases and carefully controlled reaction conditions, researchers can reliably synthesize complex trifluoromethylated biaryl structures. The protocols and guidelines presented herein offer a validated framework for achieving high yields and purity in these critical synthetic transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. jelsciences.com [jelsciences.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protodeboronation - Wikipedia [en.wikipedia.org]

- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. quora.com [quora.com]

- 20. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid in medicinal chemistry

An Application Guide to (5-(Trifluoromethyl)-1,3-phenylene)diboronic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. It moves beyond simple catalog data to provide in-depth, field-proven insights into its utility as a sophisticated building block in modern drug discovery.

Strategic Overview: More Than a Linker

This compound is a bifunctional reagent distinguished by three core structural features:

-

A Rigid Phenyl Scaffold: Provides a well-defined and conformationally restricted core, crucial for orienting appended molecular fragments in three-dimensional space.

-

Two Boronic Acid Moieties: Positioned in a meta (1,3) relationship, these reactive handles are gateways for dual, sequential, or parallel Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

-

An Electron-Withdrawing Trifluoromethyl (CF₃) Group: This is not merely a substituent; it is a critical modulator of physicochemical and pharmacological properties. The CF₃ group is a well-established bioisostere for a methyl group but offers profound advantages, including enhanced metabolic stability, increased lipophilicity, and the ability to engage in unique, non-covalent interactions within protein binding sites.[2][3]

The strategic value of this reagent lies in the synergistic combination of these three features. It allows for the creation of molecules with a specific "kinked" geometry while simultaneously embedding the favorable drug-like properties of the trifluoromethyl group.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 913835-35-5 | [4][5] |

| Molecular Formula | C₇H₇B₂F₃O₄ | [4][5] |

| Molecular Weight | 233.75 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [6] |

| Storage | Store at 2-8°C under an inert atmosphere | [5] |

Handling Note: Boronic acids can be sensitive to air and moisture, leading to dehydration or degradation. Handle under an inert atmosphere (e.g., Argon or Nitrogen) and store in a desiccator for long-term stability.

Core Application: The Suzuki-Miyaura Cross-Coupling Hub

The primary application of this diboronic acid is as a central scaffold in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and mild conditions.[1][7]

Why Choose This Reagent? The Causality Behind the Chemistry

The choice of this specific diboronic acid is driven by the desired outcome. The meta-phenylene core introduces a ~120° vector between the two coupled partners, which is essential for probing complex binding pockets that cannot be addressed by linear linkers. The CF₃ group's strong electron-withdrawing nature can influence the electronic properties and reactivity of the boronic acids, a factor to consider in reaction optimization.[8] Furthermore, incorporating the CF₃ group at this stage ensures it is locked into the core scaffold of the final molecule, where it can profoundly influence the compound's overall properties.[2][9]

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Protocol 1: Stepwise Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the sequential coupling of two different aryl halides. Controlling stoichiometry is key to achieving high yields of the monosubstituted intermediate before proceeding to the second coupling.

Self-Validation and Trustworthiness: This protocol includes in-process controls (TLC, LC-MS) to validate the completion of the first step before introducing the second coupling partner, preventing statistical mixtures and simplifying purification.

Materials:

-

This compound (1.0 equiv)

-

Aryl Halide 1 (Ar¹-Br or Ar¹-I) (1.1 equiv)

-

Aryl Halide 2 (Ar²-Br or Ar²-I) (1.2 equiv)

-

Palladium Catalyst (e.g., XPhos Pd G2, 2-5 mol%)[10]

-

Base (e.g., K₂CO₃, 3.0 equiv per step)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for chromatography

Procedure:

Step A: Monocoupling Reaction

-

Inert Atmosphere: To a flame-dried round-bottom flask, add this compound and the palladium catalyst. Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Causality: Removing oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: Add Ar¹-Br (1.1 equiv) and K₂CO₃ (3.0 equiv). Then, add the degassed solvent mixture (dioxane/water). Rationale: Using a slight excess of the first aryl halide drives the reaction to completion.

-

Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Microwave irradiation can significantly reduce reaction times.[10]

-

Validation: Once LC-MS analysis confirms the consumption of the starting diboronic acid and formation of the monocoupled product, cool the reaction to room temperature.

Step B: Second Coupling Reaction

-

Reagent Addition: To the cooled reaction mixture from Step A, add Ar²-I (1.2 equiv), additional K₂CO₃ (3.0 equiv), and a fresh portion of the palladium catalyst (1-2 mol%). Rationale: The second coupling, especially with a different halide, may require fresh catalyst and a more reactive partner (iodide > bromide).

-

Reaction: Re-heat the mixture to 80-100 °C and monitor for the formation of the final diarylated product.

-

Work-up: Upon completion, cool the mixture and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure diaryl product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Advanced Drug Discovery Platforms

The unique structure of this diboronic acid makes it an ideal building block for cutting-edge discovery technologies like DNA-Encoded Libraries (DEL) and PROteolysis TArgeting Chimeras (PROTACs).

Application Note: Integration into DNA-Encoded Libraries (DELs)

DEL technology enables the synthesis and screening of libraries containing billions of unique small molecules by tagging each with a distinct DNA barcode.[11][12] Bifunctional building blocks are essential for constructing these vast libraries via a split-and-pool synthesis strategy.[13][14]

This compound is an exemplary "Cycle 2" building block. It can bridge two different sets of building blocks, introducing a rigid, CF₃-functionalized core into the library members.

Why this works for DEL:

-

Orthogonal Reactivity: The two boronic acid groups react under predictable Suzuki-Miyaura conditions, which can be made DNA-compatible.

-

Diversity Generation: It allows for the combination of two separate sub-libraries (e.g., amines followed by aryl halides), exponentially increasing the final library size.

-

Drug-like Properties: The CF₃ group imparts favorable properties across the entire resulting library, increasing the probability of identifying hits with good starting characteristics.[11]

Caption: Split-and-pool synthesis for a DNA-Encoded Library.

Application Note: A Scaffold for PROTAC Linkers

PROTACs are heterobifunctional molecules comprising a warhead for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is not passive; its length, rigidity, and chemical nature are critical for enabling the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).

The rigid, kinked geometry provided by the (5-(Trifluoromethyl)-1,3-phenylene) core makes it an excellent candidate for inclusion within a PROTAC linker.

Why this works for PROTACs:

-

Vectorial Control: The 1,3-substitution pattern precisely controls the exit vectors from the phenyl ring, helping to optimize the relative orientation of the two binding moieties.

-

Enhanced Properties: The CF₃ group can improve cell permeability and reduce metabolic attack on the linker, both common challenges in PROTAC design.

Caption: Role of the phenyl core in a PROTAC linker.

The Decisive Impact of the Trifluoromethyl Group

Understanding the influence of the CF₃ group is paramount for any medicinal chemist. Its inclusion is a deliberate design choice with predictable consequences.

| Parameter | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Rationale & Impact in Drug Design |

| Lipophilicity (π) | ~0.5 | ~0.88 | Increased Lipophilicity: CF₃ enhances membrane permeability and can increase binding affinity through hydrophobic interactions.[3] |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | pKa Modulation: Lowers the pKa of adjacent functional groups, altering the ionization state at physiological pH, which affects solubility and target engagement. |